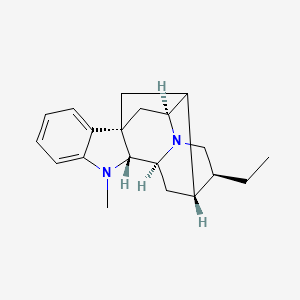
Ajmalan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ajmalan is an indole alkaloid fundamental parent and an indole alkaloid.
Applications De Recherche Scientifique
1. Biosynthesis and Structural Biology of Ajmalan
The biosynthesis of this compound, particularly in the genus Rauvolfia, has been extensively studied. A significant milestone was the heterologous expression of the strictosidine synthase cDNA in 1988, enabling the structural analysis of several enzymes involved in this compound biosynthesis. This research has expanded our understanding of enzyme mechanisms and substrate specificities, leading to applications in rational enzyme engineering and metabolic steering. The enzymes like strictosidine synthase and glucosidase are now used in generating novel scaffolds and libraries of sarpagan-ajmalan-type alkaloids through chemo-enzymatic approaches (Wu et al., 2016).
2. Ajmaline Biosynthesis and Enzyme Specificity
Research on Rauvolfia serpentina, specifically in the context of ajmaline biosynthesis, has unveiled detailed molecular and biochemical pathways. Two specific cDNAs identified from R. serpentina, which belong to a γ-tocopherol-like N-methyltransferase family, have shown to be involved in the N-methylation of ajmaline. The discovery of these enzymes' specificity for this compound-type molecules has contributed significantly to our understanding of the final steps in the ajmaline biosynthetic pathway and the formation of Nβ-methylajmaline (Cázares-Flores et al., 2016).
3. Ajmaline Group Alkaloid Structures
A significant area of research has been the chemistry and biosynthesis of the ajmaline group of alkaloids. Recent advancements have expanded the known ajmaline structures, with a current count of 77, along with seven bisindole alkaloids containing at least one this compound unit. This research has enhanced the understanding of the polycyclic this compound ring system, crucial for the study of ajmaline alkaloids in the Apocynaceae plant family (Lounasmaa & Hanhinen, 2001).
Propriétés
Formule moléculaire |
C20H26N2 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(1S,9R,10S,12S,13S,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene |
InChI |
InChI=1S/C20H26N2/c1-3-12-11-22-17-8-13(12)14-9-20(10-18(14)22)15-6-4-5-7-16(15)21(2)19(17)20/h4-7,12-14,17-19H,3,8-11H2,1-2H3/t12-,13+,14?,17+,18+,19+,20+/m1/s1 |
Clé InChI |
AJONLKUQHMDAFG-PAPVJSBLSA-N |
SMILES isomérique |
CC[C@@H]1CN2[C@H]3C[C@@H]1C4[C@@H]2C[C@]5(C4)[C@H]3N(C6=CC=CC=C56)C |
SMILES |
CCC1CN2C3CC1C4C2CC5(C4)C3N(C6=CC=CC=C56)C |
SMILES canonique |
CCC1CN2C3CC1C4C2CC5(C4)C3N(C6=CC=CC=C56)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



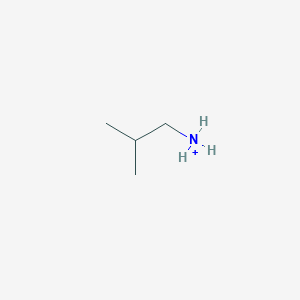
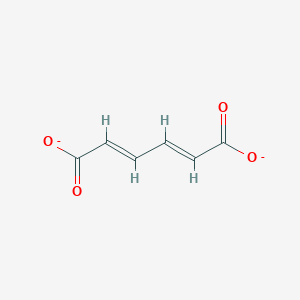
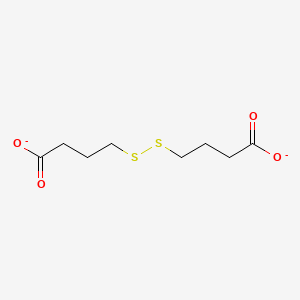
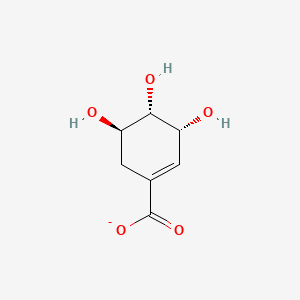
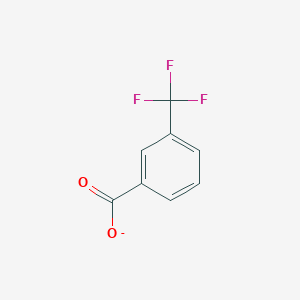
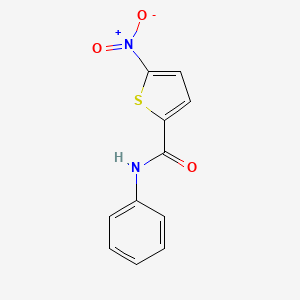
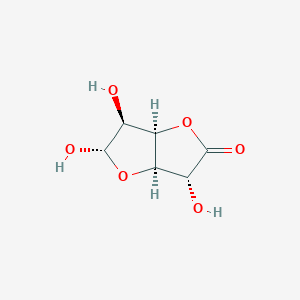
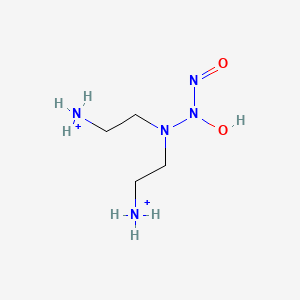
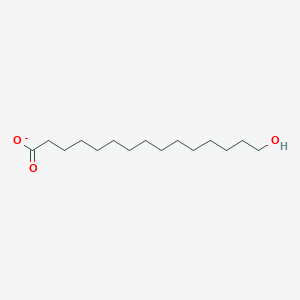
![N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B1240631.png)
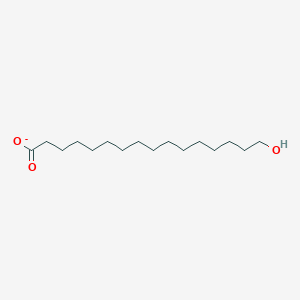
![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B1240634.png)
![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)
